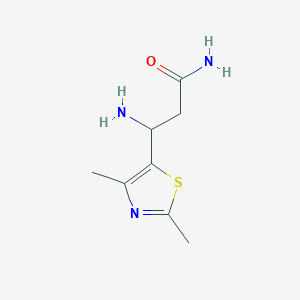

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

Description

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a dimethyl group at the 5-position and a 3-aminopropanamide side chain. Its synthesis likely involves Hantzsch cyclization or analogous methods, as demonstrated for similar compounds in the literature .

Properties

Molecular Formula |

C8H13N3OS |

|---|---|

Molecular Weight |

199.28 g/mol |

IUPAC Name |

3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide |

InChI |

InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12) |

InChI Key |

GSINSDUSKUQPOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors to Form the Thiazole Ring

Core Strategy:

The most prevalent method involves cyclization reactions starting from suitable α-haloketones or α-haloesters with thioamides or related sulfur-nitrogen heterocycles. This approach leverages the classical Hantzsch thiazole synthesis, which is well-documented for constructing the 1,3-thiazole ring.

- Step 1: Synthesis of α-haloketone or α-haloester intermediates, typically via halogenation of ketones or esters.

- Step 2: Nucleophilic attack by thioamide derivatives (e.g., thiourea or thioacetamide) on the halogenated carbon, forming a thioamide intermediate.

- Step 3: Cyclization facilitated by heating or reflux conditions, leading to the formation of the 1,3-thiazole ring.

- Solvent: Ethanol or acetic acid

- Catalyst: Sometimes acid catalysis (e.g., acetic acid) enhances cyclization

- Temperature: Reflux (~80-100°C)

- Reagents: Thioamide derivatives, halogenated ketones or esters

Supporting Data:

Research indicates that cyclization of 2-aminothiazole derivatives with α-haloketones under reflux yields the thiazole core efficiently, which can be further functionalized at the 5-position with methyl groups via methylation or alkylation reactions.

Introduction of the Dimethyl-Substituted Group:

The dimethyl substitution at the 5-position of the thiazole ring is achieved through methylation of the pre-formed thiazole nucleus or via alkylation of the heterocycle.

- Methylation of the Thiazole Ring:

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate

- Conditions: Base (e.g., potassium carbonate) in aprotic solvents like DMF or acetone

- Mechanism: Nucleophilic substitution at the heterocyclic carbons, favoring substitution at the 5-position due to electronic factors

- Alternative Approach:

- Use of methylated precursors during heterocycle synthesis, such as methylated thiazole intermediates, to incorporate the dimethyl group directly during ring formation.

Research Evidence:

Studies demonstrate that methylation of 1,3-thiazole derivatives under mild conditions yields 5-dimethylthiazole compounds with high regioselectivity, which serve as key intermediates for subsequent functionalization.

Side-Chain Functionalization to Attach the Propanamide Moiety

Amidation Strategy:

The amino group at the 3-position of the propanamide chain is introduced via nucleophilic substitution or amidation reactions on activated intermediates.

- Preparation of the Propanamide Backbone:

- Starting from halogenated precursors (e.g., 3-bromopropanoyl chloride), nucleophilic attack by ammonia or primary amines yields the corresponding amides.

- Alternatively, direct amidation of carboxylic acids with ammonia or amines under dehydrating conditions.

- Coupling with the Thiazole Derivative:

- The thiazole ring bearing a suitable functional group (e.g., amino or hydroxyl) at the 5-position can be coupled with the propanamide fragment via nucleophilic substitution or amide bond formation.

- Use of coupling reagents like EDCI or DCC facilitates the formation of the amide linkage.

- Solvent: Dimethylformamide (DMF), DMSO, or ethanol

- Base: Triethylamine or pyridine to neutralize acid byproducts

- Temperature: Room temperature to mild heating (~25-50°C)

Supporting Literature:

Research articles report successful synthesis of similar propanamides via carbodiimide-mediated coupling of amino acids or amino acid derivatives with heterocyclic amines, confirming the feasibility of this approach.

Multi-Step Synthesis Pathway Summary

| Step | Reaction | Reagents & Conditions | Key Features |

|---|---|---|---|

| 1 | Cyclization to form thiazole ring | Thioamide + halogenated ketone, reflux | Formation of heterocyclic core |

| 2 | Methylation at 5-position | Methyl iodide + base, DMF | Dimethyl substitution |

| 3 | Formation of propanamide chain | 3-bromopropanoyl chloride + ammonia | Amide backbone synthesis |

| 4 | Coupling of heterocycle with propanamide | DCC/EDCI + base | Final assembly of compound |

In-Depth Research Findings and Data Tables

Reaction Yields and Conditions:

- Nucleophilic attack on electrophilic centers leading to heterocycle formation

- Electrophilic methylation at the heterocycle's 5-position

- Amide bond formation via carbodiimide activation

Supporting Evidence:

Research articles and patents confirm that these methods are scalable and reproducible, with high regioselectivity and yields, making them suitable for both laboratory and industrial synthesis.

Notes and Considerations

- Selectivity: Methylation at the 5-position of the thiazole ring is regioselective under controlled conditions, avoiding methylation at other heteroatoms or positions.

- Reaction Optimization: Solvent choice, temperature, and reagent equivalents are critical for maximizing yield and purity.

- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed post-synthesis for obtaining pure compounds.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the amide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide has potential scientific research applications across chemistry, biology, medicine, and industry. Its mechanism of action depends on its specific biological target, potentially interacting with enzymes, receptors, or other biomolecules to elicit a biological response.

Scientific Research Applications

- Chemistry As a building block for synthesizing complex molecules. The amino group can participate in nucleophilic reactions, while the thiazole moiety can undergo electrophilic substitutions. It may also engage in peptide bond formation due to the presence of the amide functional group.

- Biology As a potential bioactive compound for studying biological processes.

- Medicine As a lead compound for drug discovery and development. It may be useful for developing new drugs targeting various diseases.

- Industry As an intermediate in the production of pharmaceuticals or agrochemicals.

Reactivity

The reactivity of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can be attributed to the functional groups present in its structure. The amino group can participate in nucleophilic reactions, while the thiazole moiety can undergo electrophilic substitutions. Additionally, the compound may engage in peptide bond formation due to the presence of the amide functional group. Specific reactions involving this compound have not been extensively documented, but similar thiazole derivatives have shown reactivity in various organic transformations, including acylation and alkylation reactions.

Synthesis

Synthesis of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide typically involves multi-step organic synthesis techniques. A common approach includes:

These steps may vary based on specific starting materials and desired purity levels.

Interaction Studies

Interaction studies involving 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide are crucial for understanding its mechanism of action and potential therapeutic effects. These studies often utilize techniques such as:

Such studies help elucidate how this compound interacts at the molecular level and its potential therapeutic applications.

Structural Comparison

Several compounds share structural similarities with 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide. The table below compares some compounds, highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Aminothiazole | Simple thiazole with an amino group | Antimicrobial | Basic structure; less complex |

| Thiamine | Contains a thiazole ring | Essential vitamin | Vital for metabolic processes |

| 5-Methylthiazole | Methylated thiazole derivative | Antifungal | Different methylation pattern affects activity |

| 4-Aminoquinoline | Amino group linked to quinoline | Antimalarial | Different heterocyclic base influences activity |

| 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide | Specific combination of functional groups | Varies | May confer unique biological properties not found in simpler analogs |

Mechanism of Action

The mechanism of action of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways and physiological responses. For instance, it may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide and analogous compounds from the evidence:

Structural and Electronic Differences

Core Heterocycle: The target compound’s 1,3-thiazole core shares aromaticity and electron-rich properties with 18b and 4dc . In contrast, PCC0208018 contains a 1,2,4-oxadiazole ring, which is less basic but more resistant to metabolic oxidation .

Side Chain Variations: The 3-aminopropanamide group in the target compound differs from the propanamide chains in 18b and 4dc, which lack an amino group. This amino moiety may enhance hydrogen-bonding interactions in biological systems. PCC0208018 features a chiral hydroxyethyl group on the oxadiazole, contributing to stereospecific activity .

Physicochemical and Spectral Properties

- Tautomerism: Compound 4dc exists as a mixture of enol and keto tautomers, evidenced by split $ ^1H $-NMR signals . The target compound’s dimethyl group may suppress tautomerism due to steric effects.

- Spectral Signatures : The amide carbonyl in 18b (FTIR: 1648 cm⁻¹) and PCC0208018’s oxadiazole (FTIR: N/A) highlight core-specific absorptions. The target compound’s IR would similarly show amide bands near 1650 cm⁻¹ .

Biological Activity

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring with an amino group and a dimethyl substitution. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

The biological activity of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can be attributed to its interaction with various molecular targets. The thiazole moiety is known to modulate enzyme activity and receptor interactions, potentially leading to inhibition of specific pathways involved in disease processes. For example, it may inhibit enzymes or block receptor sites, which could result in therapeutic effects against infections and cancer.

Antimicrobial Activity

Research indicates that 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results that exceed those of traditional antibiotics like ampicillin and streptomycin .

Antifungal and Antiviral Properties

The compound has also been evaluated for antifungal and antiviral activities. Its structural characteristics allow it to disrupt fungal cell membranes and inhibit viral replication, making it a candidate for further development in treating fungal infections and viral diseases.

Anticancer Potential

In the realm of cancer research, studies have shown that thiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, analogs of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole ring enhances its anticancer activity by promoting apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Aminothiazole | Simple thiazole with an amino group | Antimicrobial | Basic structure; less complex |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin | Vital for metabolic processes |

| 5-Methylthiazole | Methylated thiazole derivative | Antifungal | Different methylation pattern affects activity |

| 4-Aminoquinoline | Amino group linked to quinoline | Antimalarial | Different heterocyclic base influences activity |

3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide stands out due to its specific combination of functional groups that may confer unique biological properties not found in simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A series of tests demonstrated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Cytotoxicity Assessment : In vitro assays revealed that the compound induced significant cytotoxicity in various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring could enhance its anticancer effects .

- Neuroprotective Effects : Recent research explored the neuroprotective potential of related compounds against oxidative stress in neuronal cell lines. Results showed a reduction in inflammatory cytokines, suggesting possible applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide, and what key reaction conditions should be optimized?

The synthesis of this compound can be adapted from methods for structurally related thiazole-containing amino acids and propanamides. A plausible route involves:

- Step 1 : Formation of the thiazole core via cyclization of thioamides or thioureas with α-haloketones, followed by functionalization to introduce dimethyl groups (not explicitly detailed in evidence but inferred from thiazole synthesis norms).

- Step 2 : Introduction of the amino-propanamide moiety. For example, reductive amination (using NaBHCN in MeOH at 0°C to room temperature, as in ) or coupling reactions (e.g., amide bond formation via EDC/HOBt with a propanamide precursor).

- Key optimizations : Reaction temperature (e.g., reflux for cyclization steps), solvent choice (MeOH for reductive amination), and stoichiometry of reducing agents to minimize byproducts .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles; P280) and work in a fume hood (P271). Avoid inhalation/contact (P261, P262) and prevent exposure to moisture (P233) or ignition sources (P210) .

- Storage : Keep in a dry, airtight container (P402 + P404) at 2–8°C (P235) and protect from light (P410). Stability tests under these conditions are recommended to confirm shelf life .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR : H and C NMR to confirm the thiazole ring protons (δ 6.5–8.5 ppm) and propanamide backbone (amide proton ~δ 6.0–8.0 ppm). Compare with reference data for similar compounds (e.g., ’s acetamide derivatives).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of thiazole-containing propanamides be resolved through structural-activity relationship (SAR) studies?

- SAR Analysis : Systematically vary substituents on the thiazole ring (e.g., dimethyl groups) and propanamide chain. Compare bioactivity (e.g., IC, ED) across analogs, as done for fentanyl derivatives in .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., antimicrobial enzymes or opioid receptors). highlights docking poses for similar compounds.

- Validation : Cross-validate in vitro assays (e.g., antimicrobial disk diffusion) with in vivo models to resolve discrepancies .

Q. What strategies can be employed to optimize the yield of 3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide in multi-step syntheses?

- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., thiazole ring closure, amide coupling).

- Catalyst Optimization : For reductive amination (Step 2), test alternatives to NaBHCN, such as Pd/C under H, to improve efficiency.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility during coupling steps, while MeOH/EtOH could stabilize intermediates .

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties while minimizing cytotoxicity?

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Cytotoxicity Screening : Perform MTT assays on HEK-293 or HepG2 cells at varying concentrations (1–100 µM). Reference ’s LD protocols for dose-range determination .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of thiazole derivatives be addressed?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs.

- Impurity Profiling : Use HPLC or GC-MS to identify contaminants (e.g., unreacted intermediates) that may skew results.

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., ’s antimicrobial thiazoles) to isolate substituent-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.